molecular formula C11H14F3NO B13531269 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethyl-phenyl)-ethylamine

2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethyl-phenyl)-ethylamine

Cat. No.: B13531269
M. Wt: 233.23 g/mol
InChI Key: LRTBBGXPNDXVLC-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine is an organic compound characterized by the presence of trifluoromethyl and methoxy groups attached to a dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine typically involves the trifluoromethylation of appropriate precursors. One common method includes the reaction of 4-methoxy-3,5-dimethylbenzaldehyde with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to reductive amination to yield the desired amine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy and dimethyl groups contribute to the compound’s binding affinity and specificity for certain molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethan-1-amine is unique due to the combination of trifluoromethyl, methoxy, and dimethyl groups, which confer distinct chemical and physical properties. This combination enhances its potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanamine

InChI

InChI=1S/C11H14F3NO/c1-6-4-8(10(15)11(12,13)14)5-7(2)9(6)16-3/h4-5,10H,15H2,1-3H3

InChI Key

LRTBBGXPNDXVLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(C(F)(F)F)N

Origin of Product

United States

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